molecular formula C26H18Cl2N2O8 B13653306 1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B13653306
M. Wt: 557.3 g/mol
InChI Key: MGEIRJBKFNHLQR-UHFFFAOYSA-N
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Description

1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a polypeptide organic cationic salt. This compound is known for its unique structure, which includes two bipyridine units connected by phenyl rings with carboxyl groups at the 3 and 5 positions. It is commonly used in coordination chemistry and materials science research due to its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves organic synthesis techniques. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon exposure to light, which can target and destroy cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific structure and the presence of carboxyl groups at the 3 and 5 positions of the phenyl rings. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile for various scientific applications .

Properties

Molecular Formula

C26H18Cl2N2O8

Molecular Weight

557.3 g/mol

IUPAC Name

5-[4-[1-(3,5-dicarboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzene-1,3-dicarboxylic acid;dichloride

InChI

InChI=1S/C26H16N2O8.2ClH/c29-23(30)17-9-18(24(31)32)12-21(11-17)27-5-1-15(2-6-27)16-3-7-28(8-4-16)22-13-19(25(33)34)10-20(14-22)26(35)36;;/h1-14H,(H2-2,29,30,31,32,33,34,35,36);2*1H

InChI Key

MGEIRJBKFNHLQR-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O.[Cl-].[Cl-]

Origin of Product

United States

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